

Unveiling the Crystal Architecture of Hexaaquacobalt(II) Bromate: A Technical Guide

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Compound of Interest

Compound Name: cobalt(II) bromate

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This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of **cobalt(II) bromate**, with a focus on its hexahydrated form, [--INVALID-LINK--2](#). This document details the key crystallographic data, experimental protocols for its analysis, and visual representations of its structural and experimental workflow.

Introduction

The study of the three-dimensional arrangement of atoms in crystalline solids is fundamental to understanding their physical and chemical properties. For coordination complexes like hexaaquacobalt(II) bromate, a precise knowledge of the crystal structure provides insights into metal-ligand interactions, hydrogen bonding networks, and the overall packing of ions in the solid state. Such information is crucial for fields ranging from materials science to drug development, where the solid-state properties of a compound can significantly influence its behavior and efficacy.

This guide focuses on the crystal structure of hexaaquacobalt(II) bromate, a compound that serves as a model system for studying octahedral coordination complexes. The analysis is primarily based on single-crystal X-ray diffraction data, which provides a detailed atomic-level view of the structure.

Crystallographic Data Summary

The crystal structure of hexaaquacobalt(II) bromate, --INVALID-LINK--2, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the cubic system, which is indicative of a highly symmetric arrangement of its constituent ions. The key crystallographic parameters are summarized in the tables below for clarity and easy comparison.

Table 1: Crystal Data and Structure Refinement for --INVALID-LINK--2[1]

Parameter	Value
Empirical Formula	Br ₂ CoO ₁₂ H ₁₂
Formula Weight	422.83
Crystal System	Cubic
Space Group	Pa-3
Unit Cell Dimension (a)	10.3505 (7) Å
Unit Cell Volume (V)	1108.88 (8) Å ³
Z (Formula units per cell)	4
Calculated Density	2.53 g/cm ³
Temperature	296 K

Table 2: Selected Bond Distances and Angles for --INVALID-LINK--2[1]

Bond/Angle	Distance (Å) / Angle (°)
Co-O	2.095 (2)
Br-O	1.653 (2)
O-Br-O	104.07 (9)

Molecular and Crystal Structure

The crystal structure of hexaaquacobalt(II) bromate consists of discrete hexaaquacobalt(II), [Co(H₂O)₆]²⁺, cations and bromate, BrO₃⁻, anions.[1] The cobalt(II) ion is octahedrally

coordinated by six water molecules.[1] This $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ complex cation exhibits a regular octahedral geometry.[1]

The bromate ions are situated in the crystal lattice, and the structure is held together by an extensive network of hydrogen bonds between the coordinated water molecules of the cation and the oxygen atoms of the bromate anion.[1] This hydrogen bonding plays a crucial role in the stability and overall arrangement of the crystal structure.

Experimental Protocols

Synthesis and Crystallization of $\text{Co}(\text{H}_2\text{O})_6\text{BrO}_3$

A general method for the synthesis of hexaaquacobalt(II) bromate involves the reaction of a cobalt(II) salt with bromic acid. High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an aqueous solution of the compound.

Materials:

- Cobalt(II) carbonate (CoCO_3) or Cobalt(II) hydroxide ($\text{Co}(\text{OH})_2$)
- Bromic acid (HBrO_3), aqueous solution
- Deionized water

Procedure:

- To a stirred aqueous solution of bromic acid, slowly add stoichiometric amounts of cobalt(II) carbonate or cobalt(II) hydroxide until effervescence ceases or the solid is fully dissolved.
- Gently heat the resulting solution to ensure complete reaction and to obtain a clear, pink solution.
- Filter the hot solution to remove any unreacted starting material or impurities.
- Allow the filtrate to cool slowly to room temperature.
- Cover the container with a perforated film to allow for slow evaporation of the solvent.

- Pink, well-formed crystals of hexaaquacobalt(II) bromate will deposit over a period of several days to weeks.
- Collect the crystals by filtration and wash them with a small amount of cold deionized water, followed by drying in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of --INVALID-LINK--₂ is achieved through single-crystal X-ray diffraction.^[1]

Instrumentation:

- A four-circle automated diffractometer
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)

Data Collection:

- A suitable single crystal of --INVALID-LINK--₂ is selected and mounted on a goniometer head.
- The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations of the atoms.
- The unit cell parameters are determined and the crystal is oriented on the diffractometer.
- Intensity data are collected over a range of 2θ angles.
- Data are corrected for Lorentz and polarization effects. An absorption correction may also be applied.

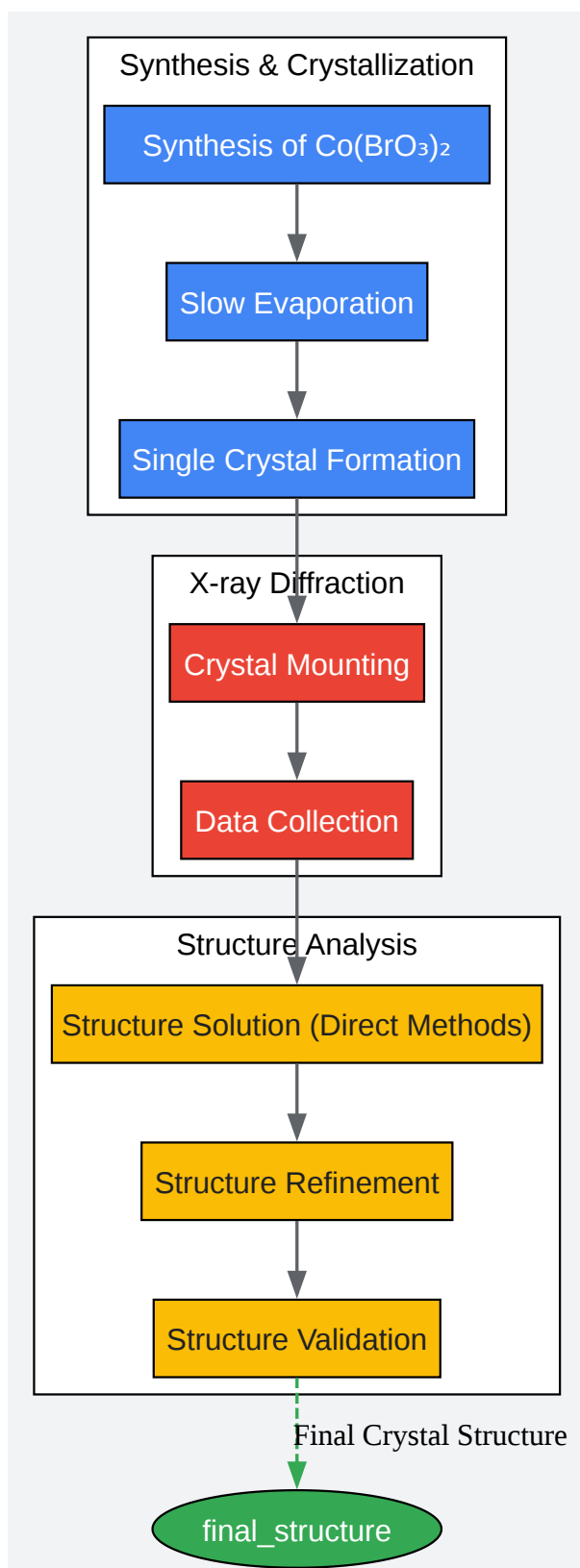
Structure Solution and Refinement:

- The positions of the heavy atoms (Co and Br) are determined using direct methods or Patterson methods.
- The remaining non-hydrogen atoms are located from subsequent difference Fourier maps.

- The structure is refined by full-matrix least-squares on F^2 .
- Anisotropic displacement parameters are refined for all non-hydrogen atoms.
- Hydrogen atoms can often be located in a difference Fourier map and their positions and isotropic displacement parameters refined.

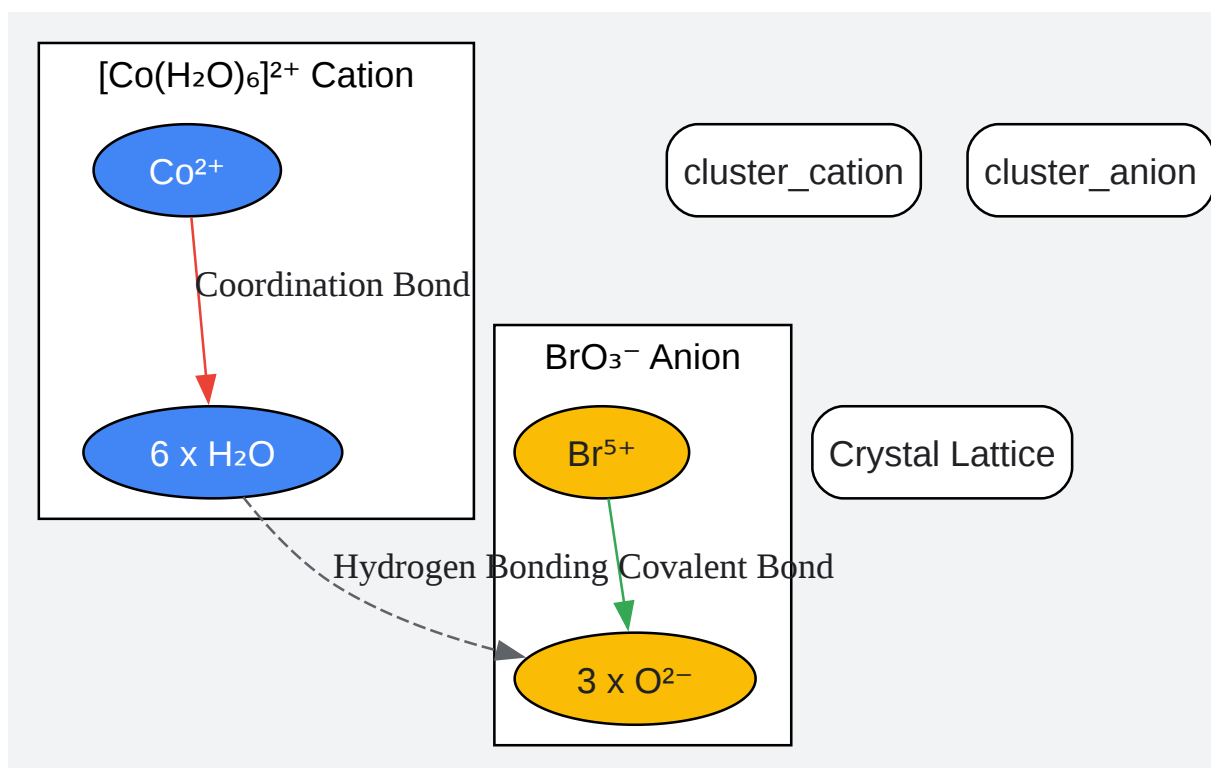
Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the logical relationship of the components within the crystal structure of hexaaquacobalt(II) bromate.



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Caption: Experimental workflow for the crystal structure analysis of **cobalt(II) bromate**.



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Caption: Logical relationship of components in the **cobalt(II) bromate** crystal structure.

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References

- 1. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]
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